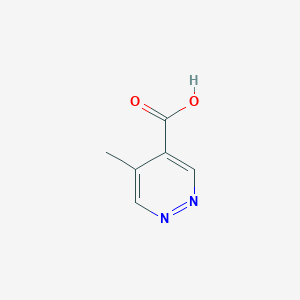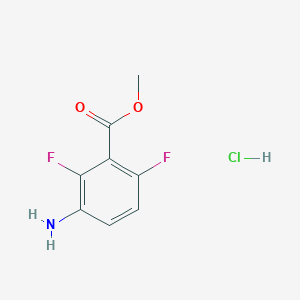![molecular formula C15H17Br2FO2S2 B1456861 4,6-Dibromo-3-fluorotieno[3,4-b]tiofeno-2-carboxilato de octilo CAS No. 1160823-76-6](/img/structure/B1456861.png)
4,6-Dibromo-3-fluorotieno[3,4-b]tiofeno-2-carboxilato de octilo
Descripción general
Descripción
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H17Br2FO2S2 and its molecular weight is 472.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de semiconductores orgánicos
Este compuesto es un bloque de construcción en la síntesis de materiales semiconductores orgánicos . Su estructura molecular permite la creación de polímeros de baja banda prohibida, que son cruciales para el desarrollo de transistores de efecto de campo orgánico (OFET) de alto rendimiento, diodos emisores de luz orgánica (OLED) y fotovoltaicos orgánicos (OPV).
Células solares de polímero
Como monómero, se utiliza para sintetizar polímeros de banda prohibida estrecha como PTB-7 y PCE10, que son esenciales para la producción de células solares de polímero (PSC) . Estas células solares se benefician de la capacidad del compuesto para absorber un amplio espectro de luz, lo que mejora la eficiencia de conversión de energía.
Propiedades fotovoltaicas
El compuesto se ha utilizado en el diseño y la síntesis de copolímeros 2D conjugados para su aplicación como materiales donantes en PSC . Estos copolímeros exhiben una amplia absorción de 300 a 800 nm y tienen un nivel de energía del orbital molecular más alto (HOMO) más bajo, lo que contribuye a un voltaje de circuito abierto más alto y una eficiencia general.
Investigación de polímeros conductores
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate se utiliza en la investigación de polímeros conductores. Estos materiales son prometedores para diversas aplicaciones, incluidas la electrónica flexible, debido a sus propiedades mecánicas y conductividad eléctrica .
Síntesis de polímeros de banda prohibida baja
El compuesto es instrumental en la síntesis de semiconductores de polímeros de baja banda prohibida, que se utilizan en OFET, OLED, PLED y OPV . Estos polímeros están diseñados para tener una pequeña diferencia de energía entre el HOMO y el orbital molecular más bajo desocupado (LUMO), lo que conduce a una mejor movilidad de los portadores de carga.
Desarrollo de polímeros de banda prohibida estrecha
También se utiliza en la síntesis de polímeros de banda prohibida estrecha como PBDTT-OS-TT-EF y PBDTT-OS-TT-CF para células solares poliméricas . Estos materiales están diseñados para tener niveles de energía específicos que coincidan con el espectro solar para una mejor recolección de energía solar.
Componente en células solares
Este compuesto puede utilizarse como componente de células solares, contribuyendo al desarrollo de soluciones de energía solar más eficientes y rentables .
Investigación de materiales avanzados
Por último, sirve como ingrediente clave en la investigación de materiales avanzados, particularmente en el desarrollo de nuevos materiales con posibles aplicaciones en electrónica, almacenamiento de energía y conversión de energía .
Propiedades
IUPAC Name |
octyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2FO2S2/c1-2-3-4-5-6-7-8-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLMQOPQPUEOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2FO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729053 | |
| Record name | Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160823-76-6 | |
| Record name | Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


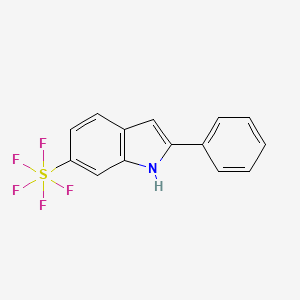
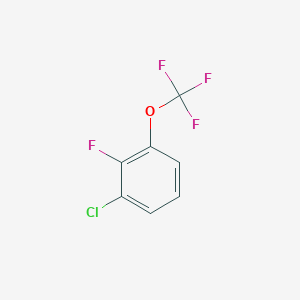
![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)
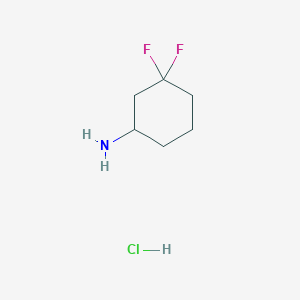
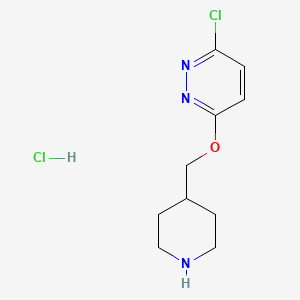
![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)


